1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS No.: 1795083-54-3
Cat. No.: VC6694167
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one - 1795083-54-3](/images/structure/VC6694167.png)
Specification
CAS No. | 1795083-54-3 |
---|---|
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.325 |
IUPAC Name | 1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Standard InChI | InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2 |
Standard InChI Key | NLJRDWRBWLCLCA-UHFFFAOYSA-N |
SMILES | C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound consists of:
-
A chroman-4-one moiety (benzopyran-4-one), providing planar aromaticity.
-
A pyrrolidine ring connected via a spiro carbon at position 2 of the chroman system.
-
A pyrazine-2-carbonyl group attached to the pyrrolidine nitrogen.
The spiro configuration imposes steric constraints that limit conformational flexibility, a feature often exploited in drug design to enhance target selectivity .
Table 1: Key Structural Features
Feature | Description |
---|---|
Spiro junction | Chroman C2 and pyrrolidine C3' shared atom |
Substituent | Pyrazine-2-carbonyl at pyrrolidine N1' |
Molecular formula | (calculated) |
Molecular weight | 324.33 g/mol (theoretical) |
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis for 1'-(pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is documented, analogous spiro compounds are typically synthesized through:
-
Spirocyclization:
-
Acylation:
-
Introduction of the pyrazine-2-carbonyl group via nucleophilic acyl substitution.
-
Reagents: Pyrazine-2-carbonyl chloride in the presence of triethylamine.
-
Table 2: Hypothetical Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield* |
---|---|---|---|
1 | Spirocyclization | HCl, EtOH, reflux | 45-50% |
2 | N-Acylation | Pyrazine-2-carbonyl chloride, NEt₃, DCM | 60-65% |
*Theoretical yields based on analogous reactions .
Physicochemical Characteristics
-
Solubility: Predicted low water solubility (<0.1 mg/mL) due to hydrophobic spiro core; soluble in DMSO or DMF.
-
Melting point: Estimated 180–185°C (differential scanning calorimetry of similar compounds) .
-
logP: Calculated 2.1 (XLogP3-AA), indicating moderate lipophilicity .
Biological Activity and Mechanisms
Enzymatic Inhibition
Structural analogs such as ranirestat ( ) exhibit aldose reductase inhibition (IC₅₀ = 11 nM), critical for managing diabetic complications . The pyrazine moiety in 1'-(pyrazine-2-carbonyl) derivatives may enhance hydrogen bonding with enzyme active sites.
Figure 1: Proposed Binding Mode
Applications in Drug Development
Diabetic Neuropathy
By inhibiting aldose reductase, this compound could reduce sorbitol accumulation in peripheral nerves—a hallmark of diabetic neuropathy . Preclinical models suggest ED₅₀ values of 1–5 mg/kg for related spiro derivatives.
Oncology
Spirocyclic compounds demonstrate HDAC inhibitory activity (IC₅₀ = 0.8–2.3 μM), with the pyrazine group enhancing chelation of zinc in catalytic domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume